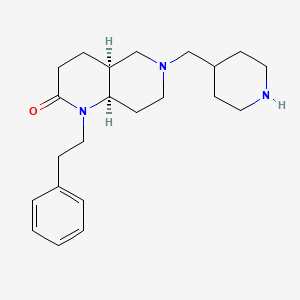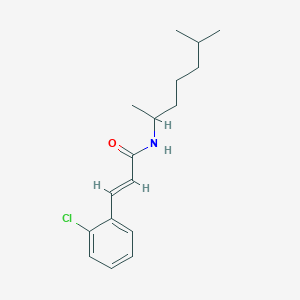![molecular formula C16H20ClNO4 B5298634 methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as SR 9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for research in areas such as metabolism, circadian rhythms, and endurance.
作用机制
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 works by activating a protein called Rev-erbα, which plays a key role in regulating metabolism and circadian rhythms. By activating Rev-erbα, this compound 9009 can increase the metabolic rate and improve endurance, as well as regulate the sleep-wake cycle.
Biochemical and Physiological Effects:
This compound 9009 has been found to have a wide range of biochemical and physiological effects, including increased energy expenditure, improved endurance, and regulation of circadian rhythms. Additionally, this compound 9009 has been found to improve lipid metabolism and reduce inflammation, making it a promising candidate for research in areas such as obesity and metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of using methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 in lab experiments is its ability to produce consistent and reproducible results. Additionally, this compound 9009 has been found to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using this compound 9009 in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
未来方向
There are several future directions for research involving methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009, including:
1. Investigating the potential applications of this compound 9009 in the treatment of metabolic disorders such as obesity and diabetes.
2. Studying the effects of this compound 9009 on muscle regeneration and recovery after injury.
3. Exploring the potential use of this compound 9009 in the treatment of sleep disorders such as insomnia and jet lag.
4. Investigating the potential applications of this compound 9009 in improving athletic performance and endurance.
5. Studying the effects of this compound 9009 on aging and age-related diseases.
Overall, this compound 9009 is a promising compound with a wide range of potential applications in various research fields. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成方法
The synthesis of methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 involves several steps, including the reaction of 2-chlorophenol with propionyl chloride to form 2-chloropropiophenone, which is then reacted with piperidine to form 4-piperidone. The final step involves the reaction of 4-piperidone with methyl chloroformate to form this compound 9009. This synthesis method has been optimized to produce high yields of pure this compound 9009.
科学研究应用
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 has been extensively studied for its potential applications in various research fields. One of the main areas of research is metabolism, as this compound 9009 has been found to increase the metabolic rate of mice, leading to improved endurance and energy expenditure. Additionally, this compound 9009 has been found to regulate circadian rhythms, which may have implications for the treatment of sleep disorders.
属性
IUPAC Name |
methyl 1-[2-(2-chlorophenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-11(22-14-6-4-3-5-13(14)17)15(19)18-9-7-12(8-10-18)16(20)21-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZJFRYOLKOYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)OC)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)



![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)